molecular formula C29H30ClN3O3S B11446371 Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11446371
M. Wt: 536.1 g/mol
InChI Key: PPBZNMCZHGKRMT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its structural resemblance to other pharmacologically active dihydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydropyridines, including Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate, typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions . The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as piperidine to enhance the reaction rate .

Industrial Production Methods

Industrial production of 1,4-dihydropyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include pyridine derivatives, amines, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to various pharmacological effects such as vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction .

Properties

Molecular Formula

C29H30ClN3O3S

Molecular Weight

536.1 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H30ClN3O3S/c1-2-36-29(35)26-25(21-15-9-10-16-23(21)30)22(17-31)28(33-27(26)19-11-5-3-6-12-19)37-18-24(34)32-20-13-7-4-8-14-20/h3,5-6,9-12,15-16,20,25,33H,2,4,7-8,13-14,18H2,1H3,(H,32,34)

InChI Key

PPBZNMCZHGKRMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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